molecular formula C16H9FO4 B8787894 4-(4-Fluorophenyl)-1-oxo-1H-isochromene-3-carboxylic acid CAS No. 125064-63-3

4-(4-Fluorophenyl)-1-oxo-1H-isochromene-3-carboxylic acid

Cat. No. B8787894
M. Wt: 284.24 g/mol
InChI Key: XKAPHFJOHWYKFR-UHFFFAOYSA-N
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Patent
US05004747

Procedure details

A stirred mixture of 3,3-bis(ethoxycarbonyl)-4-(4-fluorophenyl)-4-hydroxy-3,4-dihydroisocoumarin (3.85 g), glacial acetic acid (40 ml) and concentrated hydrochloric acid (40 ml) was heated at reflux for 2 hours. The mixture was then cooled and poured onto a mixture of ice and water (200 ml), and the resulting solid was filtered off and washed with water, to give 4-(4-fluorophenyl)isocoumarin-3-carboxylic acid (2.65 g) in the form of a white powder, m.p.218°-220° C. [Elemental analysis: C,67.4; H,3.41; F,6.73%; calculated: C,67.6; H,3.19; F,6.68%].
Name
3,3-bis(ethoxycarbonyl)-4-(4-fluorophenyl)-4-hydroxy-3,4-dihydroisocoumarin
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1(C(OCC)=O)[C:16]([C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=2)(O)[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:8](=[O:9])[O:7]1)=[O:5])C.C(O)(=O)C.Cl>O>[F:24][C:21]1[CH:20]=[CH:19][C:18]([C:16]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:8](=[O:9])[O:7][C:6]=2[C:4]([OH:5])=[O:3])=[CH:23][CH:22]=1

Inputs

Step One
Name
3,3-bis(ethoxycarbonyl)-4-(4-fluorophenyl)-4-hydroxy-3,4-dihydroisocoumarin
Quantity
3.85 g
Type
reactant
Smiles
C(C)OC(=O)C1(OC(=O)C2=CC=CC=C2C1(O)C1=CC=C(C=C1)F)C(=O)OCC
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=C(OC(=O)C2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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